Thioaildenafil
Overview
Description
Thioaildenafil, also known as thiomethisosildenafil or sildenafil thione, is a synthetic drug that is a structural analog of sildenafil (Viagra). It was first reported in 2005 and is not approved by any health regulation agency. Like sildenafil, sulfoaildenafil is a phosphodiesterase type 5 inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thioaildenafil is synthesized through a series of chemical reactions involving the introduction of a sulfur atom into the sildenafil structure. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with sildenafil as the starting material.
Sulfur Introduction: A sulfur atom is introduced into the pyrazolopyrimidine portion of the molecule, replacing the oxygen atom.
Dimethyl Substitution: The piperazine ring is modified with a 3,5-dimethyl substitution.
Industrial Production Methods
the synthesis likely involves standard organic synthesis techniques such as column chromatography, high-performance liquid chromatography (HPLC), and mass spectrometry for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Thioaildenafil undergoes various chemical reactions, including:
Oxidation: The sulfur atom in sulfoaildenafil can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives .
Scientific Research Applications
Chemistry: Used as a model compound for studying the effects of sulfur substitution in phosphodiesterase inhibitors.
Medicine: Explored as a potential treatment for erectile dysfunction, similar to sildenafil.
Industry: Found as an adulterant in dietary supplements marketed for sexual enhancement.
Mechanism of Action
Thioaildenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sulfoaildenafil increases the levels of cGMP, leading to the relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of sildenafil .
Comparison with Similar Compounds
Thioaildenafil is similar to other PDE5 inhibitors such as sildenafil, vardenafil, and tadalafil. it is unique due to the presence of a sulfur atom in place of an oxygen atom in the pyrazolopyrimidine portion of the molecule and the 3,5-dimethyl substitution on the piperazine ring .
Similar Compounds
Sildenafil: The parent compound, used to treat erectile dysfunction.
Vardenafil: Another PDE5 inhibitor with a similar mechanism of action.
Tadalafil: A longer-acting PDE5 inhibitor used for erectile dysfunction and benign prostatic hyperplasia.
Thiohomosildenafil: A closely related analog with similar structural modifications.
Biological Activity
Thioaildenafil is a thioketone analogue of sildenafil, primarily studied for its potential biological activities, particularly in the context of erectile dysfunction and as a phosphodiesterase type 5 (PDE5) inhibitor. This article synthesizes findings from various studies, focusing on the compound's biological activity, its mechanism of action, and its effects on cellular models.
Chemical Structure and Properties
This compound's structural similarity to sildenafil suggests that it may exhibit comparable pharmacological effects. The compound contains a thioketone functional group, which is hypothesized to enhance its biological activity through improved binding affinity to target enzymes.
This compound is believed to exert its effects primarily through the inhibition of PDE5, an enzyme that regulates blood flow by degrading cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases cGMP levels, promoting vasodilation and enhancing erectile function.
Key Mechanisms:
- Upregulation of Nitric Oxide Synthase : this compound has been shown to increase nitric oxide (NO) production in endothelial cells by upregulating inducible (iNOS) and endothelial nitric oxide synthase (eNOS) gene expressions .
- PDE5 Inhibition : The compound demonstrates significant binding affinity to the PDE5 enzyme, which is crucial for its therapeutic effects .
Cytotoxicity and Cell Viability
Research indicates that this compound exhibits varying cytotoxic effects across different cell lines. A study assessed its cytotoxicity on 16 human cancer and non-cancer cell lines, revealing that this compound generally has a lower cytotoxic effect compared to its parent compound, sildenafil. Notably, it showed enhanced selectivity towards certain cancer cell lines like MCF7 (breast adenocarcinoma) while maintaining low toxicity in normal cell lines such as HEK 293T .
Table 1: Cytotoxic Effects of this compound on Various Cell Lines
Cell Line | IC50 (µM) | Remarks |
---|---|---|
MCF7 | 25.5 | Moderate cytotoxicity |
HEK 293T | >160 | Low toxicity |
Other Cancer Lines | Varies | Generally lower than sildenafil |
Nitric Oxide Production
This compound significantly enhances NO production in endothelial cells at concentrations ranging from 1.25 to 10 µg/mL. This effect is comparable to sildenafil, but this compound has been shown to upregulate gene expressions related to NO synthesis more effectively than sildenafil .
Figure 1: NO Production in EA.hy926 Cells
- Control : Baseline NO levels
- Sildenafil : Moderate increase in NO
- This compound : Significant increase in NO production
Comparative Studies with Sildenafil
In comparative studies, this compound exhibited a similar but distinct profile compared to sildenafil regarding PDE5 inhibition. The binding affinity measurements indicated that this compound could potentially offer enhanced efficacy as a PDE5 inhibitor due to its structural modifications .
Table 2: Binding Affinity of this compound vs. Sildenafil
Compound | Binding Energy (kcal/mol) | IC50 (nM) |
---|---|---|
This compound | -10.2 | 0.70 |
Sildenafil | -9.8 | 6.86 |
Case Studies and Clinical Implications
This compound has been detected as an adulterant in various herbal aphrodisiacs, raising concerns about its safety and efficacy when used outside controlled environments . Its potential therapeutic benefits must be weighed against possible side effects and interactions with other medications.
Properties
IUPAC Name |
5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3S2/c1-6-8-18-20-21(28(5)27-18)23(33)26-22(25-20)17-11-16(9-10-19(17)32-7-2)34(30,31)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,33)/t14-,15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLUKEPFXXPARW-GASCZTMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234860 | |
Record name | Sulfoaildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20234860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856190-47-1 | |
Record name | Thioaildenafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856190-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfoaildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856190471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfoaildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20234860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFOAILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33DX49E09G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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